molecular formula C18H18N2O3 B3037643 Cyclo(Tyr-Phe) CAS No. 5147-17-1

Cyclo(Tyr-Phe)

Cat. No.: B3037643
CAS No.: 5147-17-1
M. Wt: 310.3 g/mol
InChI Key: GRWVBLRIPRGGPD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclo(Tyr-Phe) can be synthesized through the cyclization of linear dipeptides. One common method involves the use of peptide coupling reagents to form the peptide bond between the carboxyl group of tyrosine and the amino group of phenylalanine, followed by cyclization to form the diketopiperazine ring. The reaction is typically carried out in an organic solvent such as dimethylformamide or dichloromethane, with the addition of a coupling reagent like dicyclohexylcarbodiimide (DCC) and a base such as N,N-diisopropylethylamine (DIPEA) .

Industrial Production Methods: Industrial production of cyclo(Tyr-Phe) can involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of cyclic dipeptides. In SPPS, the linear dipeptide is synthesized on a solid support, and cyclization is achieved by cleaving the peptide from the resin under acidic conditions .

Chemical Reactions Analysis

Types of Reactions: Cyclo(Tyr-Phe) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinone derivatives, reduced diketopiperazines, and substituted cyclic dipeptides .

Scientific Research Applications

Cyclo(Tyr-Phe) has a wide range of scientific research applications, including:

Mechanism of Action

Cyclo(Tyr-Phe) can be compared with other cyclic dipeptides such as cyclo(glycine-phenylalanine), cyclo(tryptophan-tyrosine), and cyclo(tryptophan-tryptophan). These compounds share similar structural features but differ in their biological activities and chemical properties. For example, cyclo(tryptophan-tyrosine) exhibits stronger antioxidant properties, while cyclo(glycine-phenylalanine) is more stable under acidic conditions .

Comparison with Similar Compounds

Cyclo(Tyr-Phe) stands out due to its unique combination of biological activities and chemical stability, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-benzyl-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c21-14-8-6-13(7-9-14)11-16-18(23)19-15(17(22)20-16)10-12-4-2-1-3-5-12/h1-9,15-16,21H,10-11H2,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWVBLRIPRGGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001346099
Record name 3-Benzyl-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5147-17-1
Record name 3-Benzyl-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001346099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclo(Tyr-Phe)
Reactant of Route 2
Cyclo(Tyr-Phe)
Reactant of Route 3
Cyclo(Tyr-Phe)
Reactant of Route 4
Cyclo(Tyr-Phe)
Reactant of Route 5
Cyclo(Tyr-Phe)
Reactant of Route 6
Cyclo(Tyr-Phe)

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